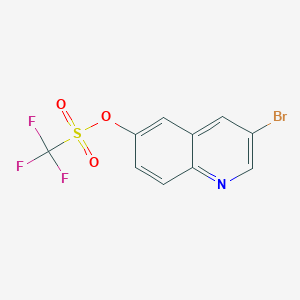
(3-bromoquinolin-6-yl) trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-bromoquinolin-6-yl) trifluoromethanesulfonate is a chemical compound that combines the properties of trifluoromethanesulfonic acid and quinoline derivatives. This compound is known for its unique reactivity and is used in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trifluoromethanesulfonic acid 3-bromo-quinolin-6-yl ester typically involves the reaction of 3-bromoquinoline with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the esterification process. The reaction is usually conducted at low temperatures to prevent any side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of trifluoromethanesulfonic acid 3-bromo-quinolin-6-yl ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard industrial purification techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(3-bromoquinolin-6-yl) trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol under reducing conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Substituted quinoline derivatives.
Oxidation Reactions: Quinoline N-oxides.
Reduction Reactions: Alcohol derivatives of the ester.
Aplicaciones Científicas De Investigación
(3-bromoquinolin-6-yl) trifluoromethanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds, including antimalarial and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of trifluoromethanesulfonic acid 3-bromo-quinolin-6-yl ester involves its reactivity as an electrophile due to the presence of the trifluoromethanesulfonic acid group. This group enhances the electrophilic nature of the compound, making it highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethanesulfonic acid: Known for its strong acidity and used as a catalyst in various chemical reactions.
3-Bromoquinoline: A precursor in the synthesis of various quinoline derivatives.
Quinoline N-oxides: Oxidized derivatives of quinoline with applications in medicinal chemistry.
Uniqueness
(3-bromoquinolin-6-yl) trifluoromethanesulfonate is unique due to the combination of the trifluoromethanesulfonic acid group and the quinoline ring. This combination imparts unique reactivity and properties to the compound, making it valuable in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C10H5BrF3NO3S |
|---|---|
Peso molecular |
356.12 g/mol |
Nombre IUPAC |
(3-bromoquinolin-6-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H5BrF3NO3S/c11-7-3-6-4-8(1-2-9(6)15-5-7)18-19(16,17)10(12,13)14/h1-5H |
Clave InChI |
LFUPOLGJZMVRMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=C(C=C2C=C1OS(=O)(=O)C(F)(F)F)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














